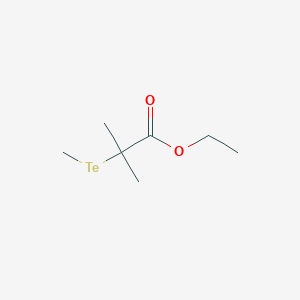
Ethyl 2-methyl-2-(methyltellanyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-2-(methyltellanyl)propanoate: is an organotellurium compound with the molecular formula C7H14O2Te. It is a light red to yellow to red clear liquid at room temperature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-2-(methyltellanyl)propanoate can be synthesized through the reaction of 2-methyl-2-(methyltellanyl)propanoic acid with ethanol in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at room temperature .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often exceeding 95% . The compound is stored under inert gas to maintain its stability and prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-methyl-2-(methyltellanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents.
Reduction: The compound can be reduced to form tellurium-containing anions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Tellurium-containing anions.
Substitution: Substituted esters and alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 2-methyl-2-(methyltellanyl)propanoate is used as a precursor in the synthesis of other organotellurium compounds. It is also employed in controlled radical polymerization processes .
Biology and Medicine: Research is ongoing to explore the potential biological activities of organotellurium compounds, including their antioxidant and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including tellurium-based semiconductors and photovoltaic cells .
Wirkmechanismus
The mechanism of action of ethyl 2-methyl-2-(methyltellanyl)propanoate involves its interaction with molecular targets through its tellurium atom. The tellurium atom can undergo redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form tellurium-containing intermediates, which can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-methyl-2-(methyltelluro)propanoate
- 2-methyl-2-(methyltelluro)propanoic acid ethyl ester
Uniqueness: Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
474094-06-9 |
|---|---|
Molekularformel |
C7H14O2Te |
Molekulargewicht |
257.8 g/mol |
IUPAC-Name |
ethyl 2-methyl-2-methyltellanylpropanoate |
InChI |
InChI=1S/C7H14O2Te/c1-5-9-6(8)7(2,3)10-4/h5H2,1-4H3 |
InChI-Schlüssel |
ABGGCSBXAMRGQR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)[Te]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


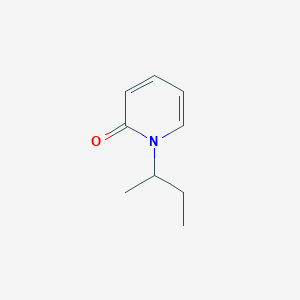
![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)


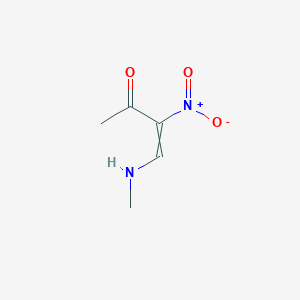
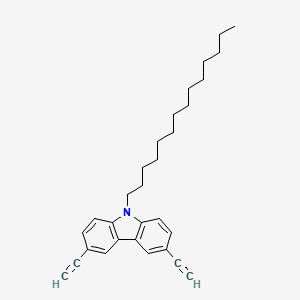
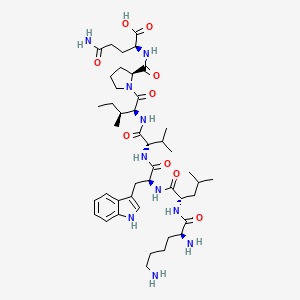
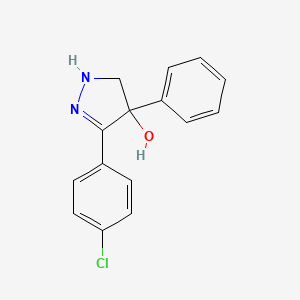
![Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane](/img/structure/B14249740.png)
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)

![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
![4-[Dimethyl(trimethylsilyl)silyl]benzonitrile;hydrate](/img/structure/B14249789.png)
![(4R)-3-[(2R)-2-phenylpropanoyl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B14249792.png)
